(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
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Description
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C22H20ClFN2O3S and its molecular weight is 446.92. The purity is usually 95%.
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Biological Activity
The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic organic molecule notable for its complex structure and potential biological applications. It belongs to the class of thiazepane derivatives, which are recognized for their diverse pharmacological effects, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN3O3S with a molecular weight of approximately 371.82 g/mol. Its structure features a thiazepane ring, a dioxido group, and a pyrrole moiety, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C19H18ClN3O3S |
Molecular Weight | 371.82 g/mol |
Structural Features | Thiazepane ring, dioxido group, pyrrole moiety |
The biological activity of this compound is likely linked to its structural features that interact with specific biological targets. The thiazepane ring may facilitate binding to receptors or enzymes involved in various biochemical pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation: Interaction with neurotransmitter receptors could influence neurochemical pathways.
Structure-Activity Relationship (SAR)
SAR analysis indicates that modifications to the substituents on the thiazepane and pyrrole rings can significantly alter biological activity. For instance:
- Chlorophenyl Group: Enhances lipophilicity and may improve membrane permeability.
- Fluorophenyl Group: Potentially increases binding affinity to biological targets due to electronic effects.
Biological Activity
Several studies have reported on the biological activities associated with compounds structurally similar to this compound:
- Antimicrobial Activity: Thiazepane derivatives have shown promising results against various bacterial strains.
- Anticancer Effects: Some derivatives have demonstrated cytotoxicity against cancer cell lines through apoptosis induction.
- Neuroprotective Properties: Similar compounds have been investigated for their ability to protect neurons from oxidative stress and inflammation.
Case Studies
Recent studies have highlighted the potential of thiazepane derivatives in treating neurodegenerative diseases:
- Study on Neuroinflammation: A derivative similar to our compound exhibited significant inhibition of pro-inflammatory cytokines in microglial cells, suggesting a neuroprotective mechanism .
In Silico Studies
Computational modeling has been utilized to predict the biological profiles of this compound. These studies suggest that the compound could interact with multiple targets within the body, enhancing its therapeutic potential.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3S/c23-19-4-2-1-3-18(19)21-9-10-26(11-12-30(21,28)29)22(27)20-13-16(14-25-20)15-5-7-17(24)8-6-15/h1-8,13-14,21,25H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGVFMRECDXMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.